1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-
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Overview
Description
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyphenyl group, a thioether linkage, and a piperidinyl group
Preparation Methods
The synthesis of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce a hydroxy group.
Thioether Formation: The hydroxyphenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Piperidinyl Group Introduction: The final step involves the reaction of the thioether intermediate with a piperidine derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioether linkage and piperidinyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- can be compared with other similar compounds, such as:
3-[(4-Bromophenyl)thio]-1-(4-hydroxyphenyl)-1-propanone: This compound has a bromine atom instead of a piperidinyl group, which affects its reactivity and applications.
3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone: This compound contains a chlorophenyl group and a piperazinyl group, which confer different chemical and biological properties.
The uniqueness of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- lies in its specific combination of functional groups, which provide a balance of reactivity, stability, and biological activity.
Properties
CAS No. |
918828-12-3 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2S/c16-12-4-6-13(7-5-12)18-11-8-14(17)15-9-2-1-3-10-15/h4-7,16H,1-3,8-11H2 |
InChI Key |
LGQZDXVBOXYMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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